N(5)-phenyl-L-glutamine
Overview
Description
D-Glutamine, also known as DGN or D glutamine, belongs to the class of organic compounds known as d-alpha-amino acids. These are alpha amino acids which have the D-configuration of the alpha-carbon atom. D-Glutamine is soluble (in water) and a moderately acidic compound (based on its pKa). D-Glutamine has been detected in multiple biofluids, such as saliva and blood. Within the cell, D-glutamine is primarily located in the cytoplasm. D-Glutamine exists in all eukaryotes, ranging from yeast to humans. D-Glutamine can be converted into D-glutamine derivative.
D-glutamine is the D-enantiomer of glutamine. It has a role as a mouse metabolite. It is a D-alpha-amino acid and a glutamine. It is a conjugate base of a D-glutaminium. It is a conjugate acid of a D-glutaminate. It is an enantiomer of a L-glutamine. It is a tautomer of a D-glutamine zwitterion.
A non-essential amino acid present abundantly throughout the body and is involved in many metabolic processes. It is synthesized from glutamic acid and ammonia. It is the principal carrier of nitrogen in the body and is an important energy source for many cells.
Scientific Research Applications
Neurotransmitter Precursor and Metabolic Functions
- N(5)-phenyl-L-glutamine, as a derivative of L-glutamine, plays a crucial role in various biological processes. L-glutamine is a key amino acid in nitrogen assimilation and is often the most abundant amino acid in plant roots. It serves as a preferred respiratory fuel for rapidly proliferating cells, regulates acid-base balance through urinary ammonia production, carries nitrogen between tissues, and is a vital precursor for nucleic acids, nucleotides, amino sugars, and proteins (Lacey & Wilmore, 2009). It's also the preferred substrate for the glutamine transporter GlnT, which is crucial for the neurotransmitter pool of glutamate in the central nervous system (Varoqui et al., 2000).
Enzymatic and Structural Studies
- The study of enzymes such as glutamine:phenylpyruvate aminotransferase has provided insights into the enzymatic activity and structure related to amino acids like L-glutamine. These studies have facilitated the understanding of how enzymes interact with substrates and how their activity is modulated (Goto et al., 2004).
Cellular Transport and Metabolism
- The transport and metabolism of glutamine are vital for cellular functions. Research has shed light on the mechanisms of glutamine transport in various cell types, including plant root tips, indicating the importance of this amino acid in a wide range of biological processes (Yang et al., 2010).
Microbial Production and Separation Techniques
- The microbial synthesis and separation of L-glutamine are crucial for its use in various industries. Techniques such as nanofiltration have been explored to effectively separate L-glutamine and L-glutamate, indicating the importance of these amino acids in industrial applications (Li et al., 2003).
Clinical Nutrition and Therapy
- In the medical field, L-glutamine's role as a conditionally essential amino acid has been recognized, especially in critical care settings. Studies have shown that supplementation with L-glutamine can significantly improve clinical outcomes, highlighting its therapeutic potential (Goeters et al., 2002).
Biotechnological Advances
- Biotechnological approaches have been used to enhance the production of L-glutamine, showcasing the integration of metabolic engineering and process optimization in improving the yield and efficiency of amino acid production (Lv et al., 2021).
Mechanism of Action
Target of Action
This compound is a derivative of glutamic acid , which plays a key role in various biochemical pathways
Mode of Action
The exact mode of action of H-GLU(ANILIDE)-OH is not well-understood at this time. As a derivative of glutamic acid, it may interact with its targets in a similar manner to glutamic acid. Glutamic acid is a neurotransmitter that plays a crucial role in synaptic transmission in the nervous system . .
Biochemical Pathways
The biochemical pathways affected by H-GLU(ANILIDE)-OH are not well-documented. Given its structural similarity to glutamic acid, it may potentially influence pathways involving glutamic acid. Glutamic acid is involved in protein synthesis and serves as a precursor for the synthesis of other amino acids. It also plays a role in the citric acid cycle, a key metabolic pathway . The downstream effects of H-GLU(ANILIDE)-OH on these or other pathways require further investigation.
Properties
IUPAC Name |
(2S)-2-amino-5-anilino-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNRUJGOLBSEPK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595094 | |
Record name | N-Phenyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5963-60-0 | |
Record name | N-Phenyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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